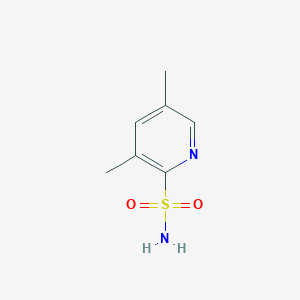

3,5-Dimethylpyridine-2-sulfonamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,5-dimethylpyridine-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-5-3-6(2)7(9-4-5)12(8,10)11/h3-4H,1-2H3,(H2,8,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEYANMORLSZYAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)S(=O)(=O)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Studies and Molecular Design Principles for Pyridine Sulfonamides

General Principles of Sulfonamide Structure-Activity Relationships

The biological activity of sulfonamides is intrinsically linked to their chemical structure. The sulfonamide functional group (-SO₂NH₂) is a critical pharmacophore in a wide array of therapeutic agents. The structure-activity relationship (SAR) of sulfonamides is well-established, with several key principles governing their activity.

A foundational requirement for the antibacterial action of many sulfonamides is the p-aminobenzenesulfonamide scaffold. pharmacy180.comyoutube.com The amino group (at the N-4 position) and the sulfonamide group should be in a para arrangement on the benzene (B151609) ring for optimal activity. pharmacy180.comyoutube.com Modifications to the N-4 amino group can lead to prodrugs, which are metabolized in vivo to release the active form. pharmacy180.comyoutube.com

The sulfonamide group itself is a crucial determinant of activity. The sulfur atom must be directly attached to the aromatic ring. pharmacy180.comyoutube.com The acidity of the sulfonamide NH proton, reflected in its pKa value, plays a significant role. The ionized form of the sulfonamide is considered the active form, and maximum activity is often observed for compounds with pKa values in the physiological range of 6.6 to 7.4. pharmacy180.comyoutube.com This ionization is critical for mimicking p-aminobenzoic acid (PABA) and inhibiting the bacterial enzyme dihydropteroate (B1496061) synthase, a key step in folic acid synthesis. youtube.com

Substitutions on the N-1 nitrogen of the sulfonamide group have a profound impact on the compound's properties. Introducing heterocyclic rings at this position can significantly enhance potency and improve the pharmacokinetic profile. pharmacy180.comyoutube.com In contrast, disubstitution on the N-1 nitrogen generally leads to a loss of activity. youtube.com

Positional and Substituent Effects on Biological Activity in Pyridine (B92270) Sulfonamides

In the context of pyridine sulfonamides, the position of the sulfonamide group and the nature of other substituents on the pyridine ring are critical for determining biological activity. Studies on various pyridine-based compounds have demonstrated that the placement of functional groups can dramatically alter their therapeutic potential.

The electronic properties of substituents on the pyridine ring play a significant role. Electron-donating groups can enhance the catalytic activity of some pyridine sulfonamide-based metal complexes. nih.gov Conversely, the presence of electron-withdrawing groups can also positively influence activity in other systems. nih.gov This highlights the context-dependent nature of substituent effects.

A review of pyridine derivatives with antiproliferative activity indicated that the presence and position of methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH₂) groups can enhance their effects against cancer cell lines. nih.gov In contrast, bulky groups or halogen atoms were often associated with lower activity. nih.gov

The following table summarizes the observed effects of different substituents on the biological activity of pyridine sulfonamides based on published research:

Table 1: Effect of Substituents on the Biological Activity of Pyridine Sulfonamides

| Substituent/Modification | Position | Observed Effect on Activity | Reference |

|---|---|---|---|

| Ethoxycarbonyl group | C5 of pyridine ring | Higher antiviral activity compared to a cyano group at the same position. acs.org | acs.org |

| Unsubstituted benzene sulfonamide | Varied | More potent than p-substituted derivatives in certain pyridone series. acs.org | acs.org |

| Electron-donating groups | On pyridine ring | Can increase catalytic activity in some iridium-based transfer hydrogenation catalysts. nih.gov | nih.gov |

| Electron-withdrawing groups | On pyridine ring | Can improve selectivity and activity in certain catalyst systems. nih.gov | nih.gov |

| -OMe, -OH, -C=O, -NH₂ groups | Varied on pyridine ring | Generally enhance antiproliferative activity. nih.gov | nih.gov |

| Halogen atoms or bulky groups | Varied on pyridine ring | Often associated with lower antiproliferative activity. nih.gov | nih.gov |

Rational Design Strategies for 3,5-Dimethylpyridine-2-sulfonamide Derivatives

The rational design of derivatives of this compound involves leveraging established medicinal chemistry principles to optimize its biological activity, selectivity, and pharmacokinetic properties. Key strategies include bioisosteric replacement of functional groups and understanding the specific impact of the dimethyl substitution pattern.

Bioisosteric Replacements of Functional Groups

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a powerful tool in drug design. cambridgemedchemconsulting.comdrughunter.com This strategy can be used to modulate a molecule's potency, selectivity, metabolic stability, and toxicity. cambridgemedchemconsulting.com

For the sulfonamide group, several bioisosteric replacements have been explored. These include sulfoximines and sulfonimidamides, which can offer different three-dimensional structures and hydrogen bonding patterns, potentially leading to improved interactions with a biological target. drughunter.comacs.org The N-acylsulfonamide moiety, another important acidic functional group, also has a range of bioisosteres that can be used to fine-tune physicochemical properties. nih.gov

In the context of the pyridine ring, a classic bioisosteric replacement is the substitution of a benzene ring. The nitrogen atom in the pyridine ring alters the molecule's electronic distribution, lipophilicity, and hydrogen bonding capacity, which can lead to improved aqueous solubility and metabolic stability. nih.gov

Common bioisosteric replacements relevant to sulfonamide and pyridine-containing compounds are listed in the table below:

Table 2: Examples of Bioisosteric Replacements

| Original Functional Group | Bioisosteric Replacement(s) | Potential Advantages of Replacement | Reference |

|---|---|---|---|

| Sulfonamide (-SO₂NHR) | Sulfoximine, Sulfonimidamide | Modulates acidity, provides different vectors for substitution, can improve metabolic stability. drughunter.comacs.org | drughunter.comacs.org |

| Carboxylic Acid (-COOH) | Sulfonamide | Increased lipophilicity, enhanced metabolic stability, improved membrane permeability. drughunter.com | drughunter.com |

| Benzene Ring | Pyridine Ring | Improved aqueous solubility, altered metabolic profile, enhanced hydrogen bonding capability. nih.gov | nih.gov |

| Hydrogen (-H) | Fluorine (-F) | Blocks metabolic oxidation, modulates pKa of nearby basic centers. cambridgemedchemconsulting.com | cambridgemedchemconsulting.com |

| Amide (-CONH-) | Trifluoroethylamine (-CH₂CF₃) | Increased metabolic stability against proteolysis. drughunter.com | drughunter.com |

Impact of Dimethyl Substitution on Pyridine Ring

The presence of the two methyl groups at the 3- and 5-positions of the pyridine ring in this compound has a significant impact on the molecule's properties. These substituents are not merely passive additions; they actively influence the compound's conformation, electronic environment, and potential interactions with biological targets.

Methyl groups are electron-donating through an inductive effect, which increases the electron density of the pyridine ring. This can affect the pKa of the pyridine nitrogen and the sulfonamide group, potentially influencing the compound's ionization state at physiological pH.

From a steric perspective, the methyl groups flanking the sulfonamide at position 2 can restrict the rotation around the C-S bond. This conformational constraint can lock the molecule into a specific orientation that may be more or less favorable for binding to a target protein. This can lead to increased selectivity for a particular biological target compared to less substituted analogs.

While direct SAR studies on this compound are not extensively reported in the provided context, the general principles of substituent effects suggest that these methyl groups are crucial for defining its biological profile. For antibacterial sulfonamides based on a benzene ring, substitutions on the ring are generally detrimental to activity. youtube.com However, for other biological targets, such as enzymes or receptors, these substitutions can be key for achieving potency and selectivity.

Computational and Theoretical Investigations of 3,5 Dimethylpyridine 2 Sulfonamide and Analogs

Quantum Mechanical Studies and Molecular Modelingnih.gov

Quantum mechanical calculations serve as a powerful tool for elucidating the molecular properties of pyridine (B92270) sulfonamides. These methods offer a balance between computational cost and accuracy, capturing the nuances of electronic structure and non-covalent interactions that govern molecular behavior. nih.gov

Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method to predict the molecular geometry and electronic properties of chemical systems. For sulfonamide derivatives, DFT calculations, particularly using functionals like wB97XD with a 6-311G(d,p) basis set, have been employed to optimize molecular structures. researchgate.net This functional is noted for its inclusion of dispersion correction, making it suitable for systems where long-range van der Waals interactions are significant. researchgate.net

Structural optimization provides the most stable three-dimensional arrangement of the atoms, yielding key data on bond lengths, bond angles, and dihedral angles. For pyridine sulfonamide systems, these calculations help in understanding the relative orientation of the pyridine ring and the sulfonamide group. Electronic properties such as total energy, dipole moment, and orbital energies are also derived from these calculations, offering a quantitative look into the molecule's charge distribution and stability.

| Parameter | Typical Value |

| S-N Bond Length | ~1.65 Å |

| S-C Bond Length | ~1.78 Å |

| S=O Bond Length | ~1.45 Å |

| C-S-N Bond Angle | ~107° |

| O-S-O Bond Angle | ~120° |

| Pyridine Ring C-N-C Angle | ~117° |

Analysis of Frontier Molecular Orbitals (FMO) and Molecular Electrostatic Potentials (MEP)

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and kinetic stability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's excitability and ability to engage in charge transfer. A smaller gap suggests higher reactivity. In sulfonamide derivatives, the HOMO is often located on the electron-rich aromatic or heteroaromatic ring, while the LUMO may be distributed over the sulfonamide group.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and predict sites for electrophilic and nucleophilic attack. In pyridine sulfonamides, the MEP typically shows negative potential (red/yellow regions) around the electronegative oxygen atoms of the sulfonamide group and the nitrogen atom of the pyridine ring, indicating these are sites susceptible to electrophilic attack. Positive potential (blue regions) is generally found around the amine hydrogen atom, marking it as a site for nucleophilic attack. ias.ac.in

Table 2: Representative FMO Data for a Pyridine Sulfonamide Analog (Note: Values are illustrative based on general findings for related compounds.)

| Parameter | Energy (eV) |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 5.3 eV |

Wave Function Based Properties (e.g., Localized Orbital Locator, Electron Localization Function)

Wave function-based analyses, such as the Electron Localization Function (ELF) and Localized Orbital Locator (LOL), provide detailed insights into the nature of chemical bonding. These methods map the spatial localization of electrons, helping to distinguish between covalent bonds, lone pairs, and non-bonding interactions. While specific studies on 3,5-Dimethylpyridine-2-sulfonamide using these methods are not detailed in the provided results, the principles are broadly applicable. For instance, in related systems, ELF and LOL analyses would be used to quantify the covalent character of the S-N and S-C bonds and visualize the lone pair electrons on the oxygen and nitrogen atoms, which are crucial for understanding the molecule's interaction patterns. researchgate.net

Conformational Analysis and Stereoelectronic Effects

The biological activity and physical properties of flexible molecules like this compound are heavily influenced by their preferred conformation. Conformational analysis involves studying the rotation around single bonds, primarily the C-S and S-N bonds. The orientation of the sulfonamide group relative to the pyridine ring can be influenced by stereoelectronic effects, such as hyperconjugation or steric hindrance from the methyl groups at positions 3 and 5. The relative stability of different conformers is assessed by calculating their potential energy surfaces. rsc.org These studies can reveal the most stable, low-energy conformations that the molecule is likely to adopt in different environments. rsc.org

Non-Covalent Interactions in Pyridine Sulfonamide Systems

Non-covalent interactions are paramount in determining the crystal packing of molecules and their binding to biological targets. researchgate.net In pyridine sulfonamide systems, several types of these interactions are significant:

Hydrogen Bonding: The sulfonamide group is a classic hydrogen bond donor (-NH) and acceptor (S=O). Intermolecular N-H···O and N-H···N (to the pyridine nitrogen) hydrogen bonds are common motifs that stabilize the crystal lattice. researchgate.netmdpi.com

π-π Stacking: The aromatic pyridine rings can stack on top of each other, leading to stabilizing π-π interactions.

Hirshfeld surface analysis is a common computational tool used to visualize and quantify these intermolecular contacts, providing a percentage contribution of each type of interaction to the total crystal packing. researchgate.netias.ac.in

Prediction of Activity and ADME Properties (In Silico)

Before undertaking expensive and time-consuming synthesis and biological testing, computational methods are used to predict the drug-likeness and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound. nih.govresearchgate.net These in silico studies for pyridine sulfonamide analogs help to identify potential liabilities early in the drug discovery process. nih.gov

Key predicted properties include:

Lipinski's Rule of Five: Assesses oral bioavailability based on molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. mdpi.com

Topological Polar Surface Area (TPSA): Predicts cell permeability and drug transport characteristics.

Aqueous Solubility (logS): An important factor for absorption and formulation.

Caco-2 Permeability: An in silico model for predicting intestinal absorption. High permeability is often indicated by logPapp values greater than 0.9. mdpi.com

CYP450 Inhibition: Predicts whether the compound is likely to interfere with the metabolism of other drugs by inhibiting key cytochrome P450 enzymes. mdpi.com

Table 3: Representative In Silico ADME Prediction for a Pyridine Sulfonamide Analog (Note: This table is based on typical parameters evaluated in studies of related compounds. nih.govmdpi.comrsc.org)

| Property | Predicted Value/Comment | Rule/Guideline |

| Molecular Weight ( g/mol ) | ~186.23 | < 500 |

| logP (Lipophilicity) | ~1.5 | < 5 |

| Hydrogen Bond Donors | 1 | < 5 |

| Hydrogen Bond Acceptors | 3 | < 10 |

| TPSA (Ų) | ~65 | < 140 |

| Caco-2 Permeability | High | Good intestinal absorption |

| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions |

| Human Intestinal Absorption | High (>90%) | Good absorption predicted mdpi.com |

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely employed in drug design to understand the interaction between a ligand, such as this compound, and a protein target at the atomic level. nih.gov The primary goal is to predict the binding mode and affinity, often represented as a docking score, which can help in identifying potential drug candidates. nih.gov

Sulfonamide-containing compounds are a well-established class of inhibitors for carbonic anhydrases (CAs), a family of metalloenzymes crucial for various physiological processes. nih.govmdpi.com Molecular docking studies on sulfonamide derivatives frequently target different isoforms of human carbonic anhydrase (hCA), including hCA I, II, IX, and XII. mdpi.comnih.gov The inhibitory action of sulfonamides typically involves the coordination of the sulfonamide group's nitrogen atom to the zinc ion within the enzyme's active site. mdpi.com

In the context of this compound and its analogs, molecular docking simulations would be instrumental in predicting their binding interactions with various hCA isoforms. For instance, studies on similar pyridine-3-sulfonamide (B1584339) derivatives have shown that the orientation of the molecule within the active site can influence its inhibitory potency and selectivity. mdpi.com The positioning of substituents on the pyridine ring can lead to interactions with either the hydrophilic or hydrophobic regions of the active site, which varies between different CA isoforms. mdpi.com

A typical molecular docking workflow involves:

Preparation of the protein and ligand structures. researchgate.net

Defining the binding site on the protein.

Running the docking algorithm to generate various binding poses.

Scoring and ranking the poses to identify the most likely binding mode. nih.gov

For example, in a study of benzenesulfonamide (B165840) derivatives targeting hCA II and IX, docking studies revealed that the thiazolidinone fragment played a significant role in the binding of the molecules to the active site. nih.gov Similarly, for 4-substituted pyridine-3-sulfonamides, docking calculations correlated with the observed trend that orientation towards the hydrophobic side of the active site is associated with higher inhibitory activity. mdpi.com

The results of molecular docking simulations for this compound would likely be presented in a table format, detailing the predicted binding energies (docking scores) and the key interacting amino acid residues within the active site of the target protein.

Table 1: Illustrative Molecular Docking Data for a Hypothetical Ligand with Carbonic Anhydrase Isoforms

| Target Protein | Docking Score (kcal/mol) | Interacting Residues |

| hCA I | -7.5 | His94, His96, His119, Thr199, Thr200 |

| hCA II | -8.2 | His94, His96, His119, Val121, Phe131 |

| hCA IX | -8.9 | His94, His96, His119, Val131, Leu198 |

| hCA XII | -8.5 | His94, His96, His119, Val131, Phe131 |

This table is for illustrative purposes only and does not represent actual data for this compound.

Such data would be invaluable for structure-activity relationship (SAR) studies, guiding the design of more potent and selective inhibitors based on the this compound scaffold.

Biological Activities and Mechanistic Studies of Pyridine Sulfonamides in Vitro Focus

Antimicrobial Research Activities (In Vitro)

The antimicrobial properties of sulfonamides are among their most well-documented biological effects. This activity is primarily bacteriostatic, meaning it inhibits the growth and replication of bacteria rather than killing them outright. wikipedia.orgnih.gov The effectiveness of these compounds extends to a wide range of gram-positive and gram-negative bacteria, as well as some fungi and protozoa. nih.gov

Inhibition of Folic Acid Synthesis Pathway (e.g., Dihydropteroate (B1496061) Synthase, DHPS)

The primary mechanism of antimicrobial action for sulfonamides is the competitive inhibition of the enzyme dihydropteroate synthase (DHPS). nih.govnih.gov Bacteria, unlike humans who obtain folic acid from their diet, must synthesize it internally. mhmedical.com This metabolic pathway is crucial for producing nucleotides (the building blocks of DNA and RNA) and certain amino acids, which are essential for cell division and growth. wikipedia.orgresearchgate.net

DHPS catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin-pyrophosphate (DHPPP) to form 7,8-dihydropteroate. nih.gov Due to their structural similarity to PABA, sulfonamides act as competitive inhibitors, binding to the active site of DHPS and preventing PABA from doing so. nih.govresearchgate.net This blockage disrupts the synthesis of dihydrofolate and subsequently tetrahydrofolate, a vital coenzyme, leading to a deficiency that halts bacterial replication. nih.govresearchgate.net This selective targeting of a bacterial metabolic pathway explains the selective toxicity of sulfonamides to microbial cells. wikipedia.orgmhmedical.com

Some research focuses on creating dual inhibitors that target both DHPS and dihydrofolate reductase (DHFR), the next enzyme in the folic acid pathway, to create a synergistic and more potent bactericidal effect. nih.gov

Effects on Bacterial Growth and Virulence Factor Production

Beyond inhibiting growth, some pyridine (B92270) sulfonamide derivatives have been shown to affect bacterial virulence. For instance, certain derivatives can reduce the production of toxins, which are crucial for the pathogenicity of bacteria. This represents an alternative anti-infective strategy that aims to disarm pathogens rather than killing them directly.

Activity against Multidrug-Resistant Organisms (e.g., MRSA) (General Pyridine Sulfonamides)

The rise of antibiotic resistance is a major global health challenge, prompting the development of new agents effective against resistant strains. Pyridine sulfonamides are actively being investigated in this area. Combination therapies, such as co-trimoxazole (B1683656) (a mixture of the sulfonamide sulfamethoxazole (B1682508) and the DHFR inhibitor trimethoprim), have proven effective against community-acquired methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov The development of novel pyridine-2-one sulfonamide hybrids has also yielded compounds with promising activity against multidrug-resistant bacteria, targeting enzymes like DNA gyrase and DHFR. mdpi.com

Anticancer Research Activities (In Vitro)

The sulfonamide scaffold is a versatile pharmacophore that has been extensively explored for anticancer applications. nih.gov These compounds can influence tumor progression through various mechanisms, including the inhibition of key enzymes and modulation of the cell cycle. nih.gov

Enzyme Inhibition

The anticancer effects of pyridine sulfonamides are often linked to their ability to inhibit enzymes that are overexpressed in cancer cells or are critical for tumor growth and survival.

Dihydrofolate Reductase (DHFR): As in bacteria, the folate pathway is crucial for the rapid proliferation of cancer cells. Some sulfonamide-containing compounds are designed as DHFR inhibitors, blocking the synthesis of DNA precursors and thereby halting cell division. nih.gov

Carbonic Anhydrase (CA): Sulfonamides are a premier class of carbonic anhydrase inhibitors. nih.gov Tumor-associated isoforms, such as CA IX and CA XII, are crucial for pH regulation in the hypoxic tumor microenvironment. By inhibiting these enzymes, sulfonamides can disrupt the pH balance of cancer cells, leading to reduced growth, proliferation, and survival. nih.gov

DNA Gyrase: While primarily a target in bacteria, inhibiting DNA gyrase (a type II topoisomerase) can also be an anticancer strategy. Some novel sulfonamide hybrids have shown inhibitory activity against this enzyme, which is essential for managing DNA topology during replication. mdpi.com

Other Kinases and Pathways: The versatility of the sulfonamide structure allows for its incorporation into molecules that target a wide array of other cancer-related enzymes. These include tyrosine kinases, which are central to many signaling pathways that control cell growth and proliferation, and histone deacetylases (HDAC), which are involved in the epigenetic regulation of gene expression. nih.gov Inhibition of these targets can disrupt cancer cell signaling, impede invasion, and trigger cell death.

Table 1: In Vitro Enzyme Inhibition by Selected Sulfonamide Derivatives

| Compound/Derivative Class | Target Enzyme | Finding/Potency |

|---|---|---|

| N-sulfonamide 2-pyridone derivative (11a) | DHPS & DHFR | IC50 values of 2.76 µg/mL (DHPS) and 0.20 µg/mL (DHFR). nih.gov |

| 2,5-Dichlorothiophene-3-sulfonamide (8b) | General Anticancer Screen | GI50 of 4.62 µM against MDA-MB231 breast cancer cells. nih.gov |

| Sulfonamide metformin (B114582) analogue (Compound 2) | General Anticancer Screen | IC50 of 114.0 µmol/L in MCF-7 breast cancer cells. nih.gov |

| Pyridine-based hydroxamates | Histone Deacetylase (HDAC) | Some derivatives show low nanomolar potency and high selectivity for HDAC6. |

| Pyridine-3-sulfonamides | Carbonic Anhydrase (CA) | Inhibition constants (Ki) reaching 137 nM for hCA IX and 91 nM for hCA XII. |

Modulation of Cell Cycle Phases (General Sulfonamides)

A hallmark of cancer is uncontrolled cell division, which is governed by the cell cycle. Several sulfonamide derivatives have been shown to exert their anticancer effects by inducing cell cycle arrest, effectively pausing the proliferation of malignant cells. nih.gov

For example, a methanesulfonamide (B31651) analogue of the natural product cryptopleurine (B1669640) was found to induce G0/G1 cell cycle arrest in renal cancer cells. This arrest was associated with the suppression of key proteins required for G1 phase progression, such as cyclin D1, cyclin E, and phosphorylated retinoblastoma protein (p-Rb). Similarly, a compound known as 2-Methylpyridine-1-ium-1-sulfonate (MPS), isolated from Persian shallot, suppressed the growth of MCF-7 and MDA-MB-231 breast cancer cells by arresting the cell cycle at the G0/G1 and S phases, respectively. nih.gov This effect was linked to changes in the expression of cell cycle regulators like p21, p27, and p53. nih.gov Other pyrimidine-sulfonamide hybrids have also been reported to cause cell cycle arrest in the G0/G1 phase by down-regulating cyclin-dependent kinases (CDK4/6). nih.gov

Receptor Binding Studies (e.g., Estrogen Receptor Alpha, P2Y1 Receptor, EGFR)

Extensive searches of scientific databases have not yielded any specific in vitro studies on the binding of 3,5-Dimethylpyridine-2-sulfonamide to the Estrogen Receptor Alpha (ERα), the P2Y1 receptor, or the Epidermal Growth Factor Receptor (EGFR).

While the broader class of sulfonamides and pyridine derivatives has been investigated for interactions with these receptors, no data is currently available for this compound itself. For instance, various imidazolone-sulphonamide-pyrimidine hybrids have been evaluated as potential EGFR tyrosine kinase (TK) inhibitors, with some compounds showing significant inhibitory activity. nih.gov Similarly, other sulfonamide-containing molecules have been designed as antagonists for the P2Y1 receptor, a key player in platelet aggregation. nih.govnih.gov In the context of the estrogen receptor, numerous compounds are screened for their binding affinity to ERα to identify potential modulators for conditions like breast cancer; however, this compound has not been reported in such screenings. nih.govnih.govscienceopen.comresearchgate.net

Anti-Inflammatory Research Activities (In Vitro)

There is currently no published in vitro research specifically investigating the anti-inflammatory activities of this compound.

However, the anti-inflammatory potential of other structurally related sulfonamide derivatives has been an area of active research. For example, novel dihydropyrimidine/sulphonamide hybrids have been synthesized and tested as dual inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LOX), both of which are key enzymes in the inflammatory cascade. frontiersin.org Other studies have explored benzenesulfonamide (B165840) derivatives of 5′-aminospirotriazolotriazine for their ability to suppress pro-inflammatory mediators. nih.gov These studies indicate that the sulfonamide functional group can be a key pharmacophore in the design of new anti-inflammatory agents, though specific data for this compound is lacking.

Antidiabetic Research Activities (In Vitro)

There are no specific in vitro studies available in the public domain that evaluate the antidiabetic potential of this compound.

Research into novel antidiabetic agents has explored various sulfonamide derivatives. For instance, sulfonamide-1,3,5-triazine–thiazole hybrids have been identified as potent inhibitors of dipeptidyl peptidase-4 (DPP-4), a well-established target for type 2 diabetes treatment. rsc.org Quantitative structure-activity relationship (QSAR) studies have also been conducted on imidazoles and sulfonamides to guide the design of new antidiabetic compounds. scispace.com

Alpha-Amylase Inhibition Assays

No data from in vitro alpha-amylase inhibition assays for this compound could be located in the scientific literature.

The inhibition of α-amylase is a common strategy for managing postprandial hyperglycemia in diabetes. nih.govresearchgate.netmdpi.com Numerous studies have investigated the α-amylase inhibitory potential of various plant extracts and synthetic compounds. nih.govnih.govmdpi.com While the broader class of sulfonamides has been explored for various biological activities, specific testing of this compound for its ability to inhibit α-amylase has not been reported.

Antipathogenic Research Activities (In Vitro)

There is no published research on the specific in vitro antipathogenic activities of this compound. The rise of multi-drug resistant pathogens has spurred research into new antimicrobial agents, including low-dimensional materials and other novel chemical entities. nih.gov

Iron-Chelating Mechanisms

No in vitro studies have been found that specifically investigate the iron-chelating mechanisms of this compound.

Iron is an essential nutrient for most pathogenic bacteria, and its sequestration is a key host defense mechanism. nih.gov Consequently, iron chelation is a recognized strategy for developing antipathogenic agents. nih.gov Research in this area has identified other sulfonamide-containing molecules with iron-chelating properties. For example, a pyridine-3-N-sulfonylpiperidine derivative containing a catechol moiety was shown to chelate both iron (II) and iron (III) and exhibit antipathogenic activity against Pseudomonas aeruginosa by inhibiting the production of virulence factors. nih.gov This suggests that the sulfonamide scaffold can be part of an effective iron chelator, but specific experimental data for this compound is not available.

Other Biological Activities under Investigation (In Vitro)

Antifungal Activities

No published in vitro studies detailing the antifungal properties of this compound against any fungal species were identified.

Antiprotozoal Activities

There is currently no available research on the in vitro antiprotozoal efficacy of this compound against any protozoan parasites.

Antioxidant Activity

The potential in vitro antioxidant capacity of this compound has not been reported in the scientific literature accessed.

Applications in Medicinal Chemistry Research Excluding Clinical Development

Role as Lead Compounds and Precursors for Drug Discovery

In the field of drug discovery, a "lead compound" is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the target better. mdpi.com 3,5-Dimethylpyridine-2-sulfonamide, as a derivative of the versatile sulfonamide scaffold, represents a potential starting point for the development of novel therapeutic agents. The sulfonamide group is considered a "privileged" scaffold in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity. citedrive.comnih.govresearchgate.net

The utility of sulfonamides has expanded significantly since their initial use as antimicrobial agents. nih.govajchem-b.com They are now integral to the development of drugs for a wide range of diseases, including cancer, viral infections, and inflammatory conditions. citedrive.com The pyridine (B92270) ring, a common feature in many pharmaceuticals, further enhances the potential of this compound as a precursor. The nitrogen atom in the pyridine ring can participate in hydrogen bonding, a key interaction in drug-receptor binding, while the dimethyl substituents can influence the compound's steric and electronic properties, as well as its metabolic stability.

Researchers can systematically modify the structure of this compound to create a library of related compounds. These modifications can include:

Altering the substitution pattern on the pyridine ring.

Substituting the hydrogen atoms on the sulfonamide nitrogen.

Introducing additional functional groups.

These new derivatives can then be screened for activity against various biological targets, such as enzymes or receptors. For instance, sulfonamide derivatives have been successfully developed as inhibitors of enzymes like methionine aminopeptidase type II, which is relevant in cancer therapy. nih.gov The process of modifying a lead compound like this compound is a cornerstone of modern drug discovery, aiming to optimize potency, selectivity, and pharmacokinetic properties. mdpi.comresearchgate.net

Development of New Therapeutic Strategies based on Sulfonamide Scaffolds

The sulfonamide functional group is a key pharmacophore that has given rise to numerous therapeutic strategies. nih.govresearchgate.nettandfonline.com These compounds demonstrate a wide array of biological activities, and research continues to uncover new applications. ajchem-b.com The core mechanism for the antibacterial action of many sulfonamides is the inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for the synthesis of folic acid in bacteria and some protozoa. nih.govnih.gov By acting as a competitive inhibitor to para-aminobenzoic acid (PABA), sulfonamides disrupt the folate pathway, thereby halting microbial replication. nih.gov

Beyond their antimicrobial properties, sulfonamide scaffolds are being explored for a multitude of other therapeutic purposes. citedrive.comnih.gov The structural diversity of sulfonamide derivatives allows them to target a wide range of biological molecules with high specificity. nih.gov New therapeutic strategies based on this scaffold include:

Enzyme Inhibition: Sulfonamides are known inhibitors of various enzymes beyond DHPS. For example, they are potent inhibitors of carbonic anhydrases, which has applications in treating glaucoma and certain types of cancer. citedrive.comnih.gov They have also been investigated as inhibitors of proteases and kinases, which are important targets in antiviral and anticancer therapies. nih.gov

Receptor Modulation: Certain sulfonamide derivatives can act as agonists or antagonists for specific cellular receptors, making them useful for treating central nervous system (CNS) disorders. nih.gov

Antimalarial Agents: Combination therapies featuring sulfonamides, such as sulfadoxine-pyrimethamine, are used to combat drug-resistant strains of Plasmodium, the parasite that causes malaria. nih.gov Research focuses on developing new sulfonamide derivatives with improved efficacy and the ability to overcome resistance. nih.gov

Hybrid Molecules: A modern approach involves creating hybrid molecules that combine the sulfonamide scaffold with other bioactive pharmacophores. tandfonline.commdpi.com This strategy aims to create drugs with dual mechanisms of action or improved targeting capabilities. For example, combining a sulfonamide with a coumarin or triazolopyridine moiety has been explored to develop new inhibitors or antimalarial agents. mdpi.commdpi.com

The this compound structure provides a unique combination of a sulfonamide group with a substituted pyridine ring, offering a platform for developing novel compounds within these therapeutic strategies.

Advanced Characterization Techniques in Research

The synthesis and development of new chemical entities like this compound require rigorous characterization to confirm their structure, purity, and properties. A suite of advanced analytical techniques is employed for this purpose. mdpi.com

Spectroscopic methods are indispensable for elucidating the molecular structure of newly synthesized compounds.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FTIR spectrum would be expected to show characteristic absorption bands corresponding to its constituent parts.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| N-H (Sulfonamide) | 3300-3200 | Stretching |

| C-H (Aromatic/Pyridine) | 3100-3000 | Stretching |

| C-H (Aliphatic/Methyl) | 2975-2860 | Stretching |

| C=N, C=C (Pyridine Ring) | 1600-1450 | Stretching |

| S=O (Sulfonamide) | 1350-1300 (asymmetric) | Stretching |

| S=O (Sulfonamide) | 1160-1120 (symmetric) | Stretching |

| S-N (Sulfonamide) | 970-930 | Stretching |

Table 1: Predicted FTIR Characteristic Peaks for this compound. Data inferred from general spectroscopic principles and studies on related pyridine and sulfonamide compounds. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR and ¹³C NMR spectra would reveal the precise arrangement of atoms. The chemical shifts are influenced by the electronic environment of each nucleus.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine H-4 | ~8.0-8.2 | ~132-137 |

| Pyridine H-6 | ~8.3-8.5 | ~148-152 |

| Methyl C-3 | ~2.3-2.5 | ~18-20 |

| Methyl C-5 | ~2.3-2.5 | ~18-20 |

| Sulfonamide NH₂ | Broad signal, variable | - |

| Pyridine C-2 | - | ~155-160 |

| Pyridine C-3 | - | ~137-140 |

| Pyridine C-5 | - | ~137-140 |

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound. Values are estimates based on data from 3,5-dimethylpyridine and related sulfonamide structures. nih.govrsc.orgnih.gov

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. In high-resolution mass spectrometry (HRMS), the exact mass can be measured, allowing for the determination of the molecular formula. mdpi.com The fragmentation pattern observed during tandem mass spectrometry (MS/MS) can provide further structural information. For aromatic sulfonamides, a common fragmentation pathway involves the neutral loss of sulfur dioxide (SO₂), corresponding to a loss of 64 Da. nih.govduke.edu

| Parameter | Expected Value |

| Molecular Formula | C₇H₁₀N₂O₂S |

| Monoisotopic Mass | 186.0463 Da |

| [M+H]⁺ Ion | 187.0536 m/z |

| Key Fragmentation | Loss of SO₂ (64 Da) |

Table 3: Predicted Mass Spectrometry Data for this compound. nih.govuni.lu

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, which is related to its electronic transitions. Pyridine and its derivatives typically exhibit absorption bands in the UV region corresponding to π → π* and n → π* transitions. researchgate.netnih.gov The exact position and intensity of these bands for this compound would be influenced by the sulfonamide and methyl substituents on the pyridine ring. semanticscholar.org

Chromatography is a fundamental technique for the separation, isolation, and purification of compounds, as well as for assessing their purity. For a compound like this compound, several chromatographic methods would be applicable in a research setting.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used to monitor the progress of a chemical reaction, identify compounds in a mixture, and determine the appropriate solvent system for column chromatography. A spot of the compound mixture is applied to a plate coated with an adsorbent (like silica gel), and a solvent (eluent) moves up the plate by capillary action, separating the components based on their differential partitioning between the stationary and mobile phases.

Column Chromatography: This is a standard technique for purifying compounds on a larger scale. The stationary phase (e.g., silica gel or alumina) is packed into a column, and the crude product mixture is loaded onto the top. A solvent or a mixture of solvents is then passed through the column, and the components of the mixture are separated based on their affinity for the stationary phase and solubility in the mobile phase. Fractions are collected and analyzed (often by TLC) to isolate the pure compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient and sensitive chromatographic technique used for both analytical and preparative purposes. It employs high pressure to pump the mobile phase through a column packed with very fine particles, leading to high-resolution separations. For purity assessment of this compound, a reverse-phase HPLC method would typically be used, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture (e.g., water and acetonitrile (B52724) or methanol). A UV detector is commonly used to quantify the amount of the compound as it elutes from the column, allowing for a precise determination of its purity.

These chromatographic techniques are essential tools in medicinal chemistry research for ensuring that the compounds being studied are pure, which is critical for obtaining reliable biological data.

Future Research Directions and Challenges

Exploration of Novel Synthetic Pathways

The development of novel synthetic routes for 3,5-Dimethylpyridine-2-sulfonamide and its derivatives is paramount to improving efficiency, reducing environmental impact, and accessing a wider chemical space. Future research will likely focus on several key areas:

Green Chemistry Approaches: Traditional synthetic methods often rely on hazardous reagents and organic solvents. The exploration of environmentally benign alternatives is a significant research frontier. This includes the use of water as a solvent, which has been shown to be a viable medium for sulfonamide synthesis, offering advantages such as ease of product isolation and reduced environmental footprint. nih.govmdpi.com Solvent-free reaction conditions, another tenet of green chemistry, are also being investigated for the synthesis of sulfonamides, aiming to minimize waste and energy consumption. mdpi.comfrontlinegenomics.com

Advanced Catalytic Methods: Catalysis offers a powerful tool for developing more efficient and selective synthetic transformations. Recent advancements in photoredox and copper catalysis have enabled the direct synthesis of sulfonamides from a variety of starting materials under mild conditions. nih.gov These methods often exhibit broad substrate scope and functional group tolerance, making them highly attractive for the synthesis of complex pyridine (B92270) sulfonamide derivatives. nih.gov Furthermore, the use of other transition metals, such as ruthenium and manganese, has shown promise in the catalytic N-alkylation and direct coupling of sulfonamides. acs.orgnih.gov The development of novel catalysts, including reusable magnetic nano-catalysts, will be crucial for sustainable and scalable synthesis. acs.org

Flow Chemistry: Continuous flow synthesis is emerging as a transformative technology in pharmaceutical manufacturing. orthobullets.com Its application to the synthesis of pyridine sulfonamides offers several advantages over traditional batch processing, including enhanced safety, improved reaction control, and the potential for rapid library synthesis. orthobullets.comgenome.jp Future efforts will likely focus on developing robust and scalable flow processes for the synthesis of this compound and its analogues, facilitating efficient lead optimization and manufacturing. orthobullets.com

Advanced Computational Modeling for Mechanism Elucidation and Prediction

Computational modeling has become an indispensable tool in modern drug discovery, providing deep insights into drug-target interactions and guiding the design of new molecules with improved properties. For this compound, advanced computational approaches will be critical in several areas:

Molecular Docking and Dynamics Simulations: Molecular docking studies are instrumental in predicting the binding modes of pyridine sulfonamides to their biological targets. nih.govyoutube.comnih.gov These studies can elucidate key interactions at the molecular level, helping to explain the observed biological activity and selectivity. nih.govnih.gov For instance, docking studies have been used to understand the selective inhibition of carbonic anhydrase isoforms by pyridine-3-sulfonamides and the binding of pyridine-sulfonamide hybrids to VEGFR-2. nih.gov Molecular dynamics simulations can further refine these models by providing insights into the dynamic behavior of the ligand-receptor complex over time, offering a more realistic representation of the biological system. multi-omics-drug-discovery.com

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR modeling is a powerful technique for correlating the structural features of a series of compounds with their biological activity. orthobullets.comnih.gov By developing robust QSAR models for pyridine sulfonamides, researchers can predict the activity of novel derivatives, prioritize compounds for synthesis, and gain a deeper understanding of the structural requirements for optimal potency and selectivity. nih.govacs.org These models can significantly accelerate the drug discovery process by reducing the need for extensive and costly experimental screening. orthobullets.com

Density Functional Theory (DFT) Studies: DFT calculations provide a powerful means to investigate the electronic structure and reactivity of molecules, offering detailed insights into reaction mechanisms. nih.govnih.govnih.gov For the synthesis of this compound, DFT studies can be employed to elucidate the mechanisms of novel catalytic reactions, helping to optimize reaction conditions and design more efficient catalysts. nih.govnih.gov Furthermore, DFT can be used to study the electronic properties of the sulfonamide functional group, which can influence its binding affinity and reactivity. nih.goveur.nl

Diversification of Biological Targets and Pathways for Pyridine Sulfonamides

While sulfonamides have a long history as antimicrobial agents, the pyridine sulfonamide scaffold has demonstrated a remarkable versatility, showing activity against a diverse range of biological targets and pathways. frontlinegenomics.comyoutube.com Future research will focus on systematically exploring and expanding the therapeutic applications of derivatives of this compound.

Enzyme Inhibition: A significant area of investigation is the inhibition of various enzymes implicated in disease. Pyridine sulfonamides have been identified as potent inhibitors of several key enzymes, including:

Cyclooxygenase-2 (COX-2): As potential anti-inflammatory and anticancer agents. nih.gov

Carbonic Anhydrases (CAs): Including isoforms hCA I, II, IX, and XII, with implications for cancer and other diseases. orthobullets.commdpi.com

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key target in angiogenesis and cancer therapy. mdpi.com

Heat Shock Protein 90 (Hsp90): A chaperone protein involved in cancer cell survival. nih.gov

Dihydrofolate Reductase (DHFR): A target for antimicrobial and anticancer drugs. nih.gov

Anticancer and Antiviral Applications: The ability of pyridine sulfonamides to modulate the activity of key proteins in cancer and viral pathways makes them promising candidates for the development of novel therapeutics in these areas. mdpi.comnih.gov Research will continue to explore their potential as standalone agents or in combination with existing therapies. nih.gov

Antimicrobial and Antifungal Activity: Building on the traditional use of sulfonamides, there is ongoing interest in developing new pyridine sulfonamide derivatives with improved activity against drug-resistant bacteria and fungi. nih.govacs.org

Modulation of Other Pathways: The exploration of novel biological targets for this class of compounds is an active area of research. By screening pyridine sulfonamide libraries against a wide range of biological assays, researchers can identify new therapeutic opportunities and expand our understanding of the pharmacological potential of this versatile scaffold.

Development of High-Throughput Screening Methodologies for New Derivatives

The synthesis of large and diverse libraries of this compound derivatives necessitates the development and implementation of robust high-throughput screening (HTS) methodologies to efficiently evaluate their biological activity. mdpi.com

Assay Development and Miniaturization: A key challenge is the development of sensitive and reliable assays that are amenable to a high-throughput format. This includes a variety of assay types:

Enzyme Inhibition Assays: To screen for inhibitors of specific target enzymes like dihydrofolate reductase (DHFR) and Hsp90α. youtube.com

Cell-Based Assays: Such as MTT assays to assess the impact on cell viability and identify cytotoxic compounds. nih.gov

Antimicrobial and Antiviral Screening: Utilizing methods like the agar-diffusion method to determine the inhibitory activity against various pathogens. youtube.com

Miniaturization of these assays into 384-well or 1536-well plate formats is crucial for reducing reagent costs and increasing throughput. nih.gov

Automated Screening Platforms: The use of robotic liquid handling systems and automated plate readers is essential for processing large compound libraries in a timely and reproducible manner. mdpi.com These platforms enable the rapid screening of thousands of compounds, accelerating the identification of initial "hits." mdpi.com

Phenotypic and Target-Based Screening: Future HTS campaigns for pyridine sulfonamide derivatives will likely employ a combination of phenotypic and target-based screening approaches. Phenotypic screening, such as in whole-organism models like Drosophila melanogaster, can identify compounds with a desired biological effect without prior knowledge of the specific target. mdpi.com This can lead to the discovery of novel mechanisms of action. mdpi.com Target-based screening, on the other hand, focuses on identifying compounds that interact with a specific, validated biological target.

Library Design and Management: The design of focused and diverse compound libraries is critical for the success of any HTS campaign. multi-omics-drug-discovery.comnih.gov Computational methods can be used to design libraries enriched with molecules that are more likely to be active against a particular target. Efficient compound library management systems are also necessary to track and handle the large number of compounds involved in HTS.

Integration of Multi-Omics Data in Pre-clinical Research

The integration of multiple "omics" data streams—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful systems biology approach to understanding the complex biological effects of drug candidates like this compound. nih.govfrontlinegenomics.com This holistic view can provide invaluable insights during preclinical research.

Mechanism of Action Elucidation: By analyzing the changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics) in response to treatment with a pyridine sulfonamide derivative, researchers can gain a comprehensive understanding of its mechanism of action. nih.govnih.gov This can help to identify the primary target and off-target effects of the compound. nih.gov

Biomarker Discovery: Multi-omics data can be mined to identify biomarkers that are predictive of a drug's efficacy or toxicity. frontlinegenomics.commulti-omics-drug-discovery.com For example, specific changes in the proteome or metabolome of a cell or organism following treatment could serve as early indicators of a therapeutic response or adverse effects. eur.nl These biomarkers can be invaluable for patient stratification in clinical trials and for monitoring treatment response. mdpi.com

Predictive Toxicology: Integrating omics data can aid in the early identification of potential safety liabilities. By observing the global changes in cellular pathways, it may be possible to predict potential toxicities before they are observed in traditional animal studies, thereby reducing late-stage drug attrition. nih.gov

Personalized Medicine: In the long term, multi-omics approaches may pave the way for personalized medicine, where the choice of a pyridine sulfonamide therapeutic could be tailored to an individual's specific genetic and molecular profile. multi-omics-drug-discovery.commdpi.com

The successful integration and interpretation of these large and complex datasets present significant bioinformatic challenges. nih.gov However, the potential rewards in terms of accelerating drug discovery and development make the pursuit of integrative omics a critical future direction for the preclinical evaluation of this compound and its derivatives.

Q & A

Q. Q1: What are the recommended synthetic routes for 3,5-Dimethylpyridine-2-sulfonamide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of pyridine sulfonamide derivatives typically involves sulfonation of the pyridine ring followed by amidation. For 3,5-dimethyl-substituted analogs, a plausible route could involve:

Sulfonation : Reacting 3,5-dimethylpyridine with chlorosulfonic acid under controlled temperatures (0–5°C) to avoid over-sulfonation.

Amidation : Treating the sulfonyl chloride intermediate with ammonia or amines in anhydrous solvents (e.g., THF or DMF) .

- Critical Parameters : Excess chlorosulfonic acid may lead to byproducts; precise stoichiometry and cryogenic conditions are essential.

- Yield Optimization : Use of catalysts like pyridine to absorb HCl byproducts can improve efficiency (typical yields: 50–70%) .

Q. Q2: How can researchers validate the purity and structural integrity of this compound?

Methodological Answer: Characterization requires a multi-technique approach:

- Chromatography : HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30) to assess purity (>95% threshold) .

- Spectroscopy :

- ¹H/¹³C NMR : Key signals include methyl protons (δ 2.3–2.5 ppm) and sulfonamide NH (δ 7.1–7.3 ppm) .

- IR : Confirm sulfonamide S=O stretches (1350–1300 cm⁻¹ and 1160–1120 cm⁻¹) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks, critical for stability studies .

Advanced Research Questions

Q. Q3: How do electronic effects of the 3,5-dimethyl groups influence the sulfonamide’s reactivity in nucleophilic substitution reactions?

Methodological Answer: The methyl groups act as electron-donating substituents, altering the pyridine ring’s electron density:

- Mechanistic Insight : Use DFT calculations (e.g., Gaussian09) to map frontier molecular orbitals (FMOs). The LUMO energy of the sulfonamide group decreases, enhancing electrophilicity at the sulfur center .

- Experimental Validation : Compare reaction rates with non-methylated analogs (e.g., pyridine-2-sulfonamide) in SNAr reactions. Kinetic studies (via UV-Vis or LC-MS) can quantify rate enhancements .

Q. Q4: What strategies resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer: Discrepancies often arise from variations in assay conditions or substituent effects. A systematic approach includes:

Standardized Assays : Replicate studies under controlled conditions (e.g., fixed pH, temperature, and cell lines).

Structure-Activity Relationship (SAR) Analysis :

- Modular Synthesis : Prepare analogs with systematic substituent changes (e.g., replacing methyl with halogens) .

- Data Comparison : Tabulate IC₅₀ values across derivatives to identify trends (example below):

| Derivative | Substituent Position | IC₅₀ (µM) | Target Enzyme |

|---|---|---|---|

| 3,5-Dimethyl | 2-sulfonamide | 12.3 ± 1.2 | Enzyme X |

| 3-Fluoro-5-methyl | 2-sulfonamide | 8.9 ± 0.8 | Enzyme X |

Computational Docking : Use AutoDock Vina to model ligand-enzyme interactions and validate experimental trends .

Q. Q5: How can researchers design experiments to probe the compound’s stability under physiological conditions?

Methodological Answer:

- Hydrolytic Stability : Incubate the compound in PBS (pH 7.4, 37°C) and monitor degradation via LC-MS over 24–72 hours.

- Oxidative Stress Tests : Expose to H₂O₂ (1–5 mM) and quantify sulfonamide decomposition products .

- Light Sensitivity : Conduct accelerated stability studies under UV light (λ = 254 nm) to assess photodegradation pathways .

Q. Q6: What computational methods are suitable for predicting the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Simulate binding to protein targets (e.g., carbonic anhydrase) using GROMACS. Focus on sulfonamide-Zn²⁺ coordination dynamics .

- Pharmacophore Modeling : Identify critical features (e.g., sulfonamide moiety, methyl hydrophobicity) using Schrödinger’s Phase .

- ADMET Prediction : Use SwissADME to estimate bioavailability, logP, and blood-brain barrier penetration .

Data Interpretation and Optimization

Q. Q7: How should researchers address low yields in multi-step syntheses of this compound derivatives?

Methodological Answer:

- Stepwise Analysis : Isolate and characterize intermediates (e.g., sulfonyl chloride) to identify bottlenecks.

- Solvent Optimization : Switch polar aprotic solvents (DMF → DMSO) to stabilize reactive intermediates .

- Catalyst Screening : Test Pd/C or CuI for coupling steps; track progress via TLC or GC-MS .

Q. Q8: What analytical techniques differentiate polymorphic forms of this sulfonamide?

Methodological Answer:

- DSC/TGA : Measure melting points and thermal stability (∆H fusion variations indicate polymorphism) .

- PXRD : Compare diffraction patterns; distinct peaks at 2θ = 15.3° vs. 17.1° suggest different crystal forms .

- Solid-State NMR : Resolve chemical shift differences in ¹³C spectra due to packing effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.